4-Benzyloxy-2-(trifluoromethyl)benzaldehyde

描述

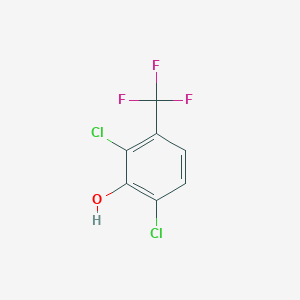

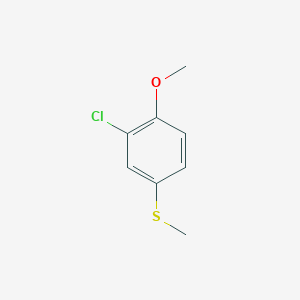

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The compound is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is 1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a compound with a molecular weight of 280.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the search results.科学研究应用

Medicinal Chemistry: Anticancer Agent Synthesis

This compound is utilized in the synthesis of benzimidazole derivatives, which are explored for their anticancer properties . The presence of electron-donating groups like 4-Benzyloxy enhances the anticancer activity of these derivatives, making them potent against lung, breast, and prostate cancer cell lines.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde serves as a precursor for constructing complex heterocyclic structures . These structures are crucial in developing pharmaceuticals and agrochemicals due to their biological activity.

Material Science: Advanced Material Development

The compound’s unique chemical structure aids in the development of new materials with specific electronic or photonic properties. Its application in material science is pivotal for creating advanced functional materials for various industrial uses .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde can be used as standards or reagents in chromatographic methods to quantify or identify other substances with similar structural motifs .

Environmental Science: Pollutant Degradation Studies

The compound’s derivatives may be involved in studies related to the degradation of environmental pollutants. Their reactivity can help understand the breakdown of harmful chemicals in the environment .

Industrial Applications: Chemical Manufacturing

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde: is employed in the chemical industry as an intermediate for the synthesis of more complex molecules. Its role in the Wittig-Horner reaction is an example of its industrial relevance in creating compounds with specific double bond configurations .

Pharmaceutical Intermediates: Drug Development

It is also used as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group in particular is a common moiety in many drugs, and this compound provides a pathway to introduce this functional group into new drug candidates .

Kinetic Studies: Reaction Mechanism Elucidation

This compound is instrumental in kinetic studies that elucidate the mechanisms of asymmetric synthesis of alcohols and other reactions. Understanding these mechanisms is crucial for optimizing industrial-scale chemical processes .

安全和危害

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTMKGSVSNXZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)